5-Fluoro-2-methoxyphenylmagnesium bromide (5-F-2-MeOPhMgBr) is a Grignard reagent, a class of organometallic compounds widely used in organic synthesis. It is typically synthesized by the reaction of 5-fluoro-2-methoxybenzene (5-F-2-MeOC6H5) with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et2O) or tetrahydrofuran (THF). [, ]
One of the primary applications of 5-F-2-MeOPhMgBr in scientific research is as a nucleophile in various organic reactions. As a Grignard reagent, it possesses a reactive carbon-magnesium bond that readily reacts with various electrophilic centers. This allows for the introduction of the 5-fluoro-2-methoxyphenyl group (-C6H4F-2-OCH3) into organic molecules, leading to the formation of new and diverse compounds. [, ]
5-Fluoro-2-methoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₇H₆BrFMgO, and it has a molecular weight of 229.33 g/mol. The compound features a phenyl ring substituted with a fluorine atom and a methoxy group, making it a valuable intermediate in organic synthesis. It is typically encountered as a solution in tetrahydrofuran or diethyl ether, exhibiting a clear yellow to brown appearance, potentially developing turbidity or precipitate over time .
As a Grignard reagent, 5-Fluoro-2-methoxyphenylmagnesium bromide readily participates in nucleophilic addition reactions. It can react with various electrophiles, including:
These reactions underscore its utility in constructing complex organic molecules.
5-Fluoro-2-methoxyphenylmagnesium bromide can be synthesized through the following method:
The general reaction can be represented as follows:
5-Fluoro-2-methoxyphenylmagnesium bromide is primarily utilized in organic synthesis for:
Several compounds share structural similarities with 5-Fluoro-2-methoxyphenylmagnesium bromide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methoxyphenylmagnesium bromide | Similar methoxy group | Lacks fluorine substitution |
4-Fluorophenylmagnesium bromide | Fluorine at para position | Different substitution pattern affecting reactivity |
3-Fluoro-4-methoxyphenylmagnesium bromide | Fluorine at meta position | Variation in substitution can alter properties |
The uniqueness of 5-Fluoro-2-methoxyphenylmagnesium bromide lies in its specific positioning of the fluorine atom relative to the methoxy group, which can significantly influence its reactivity and potential applications compared to similar compounds.
5-Fluoro-2-methoxyphenylmagnesium bromide is conventionally synthesized through the oxidative addition of magnesium to 5-fluoro-2-methoxyphenyl bromide (2-bromo-4-fluoroanisole) in tetrahydrofuran (THF). This reaction typically proceeds under inert conditions (nitrogen or argon) at controlled temperatures.
Key Steps in Traditional Synthesis
Reaction Scheme
$$ \text{2-Bromo-4-fluoroanisole} + \text{Mg} \xrightarrow{\text{THF, 30°C}} \text{5-Fluoro-2-methoxyphenylmagnesium bromide} $$
Limitations:
Recent advancements focus on improving chemoselectivity and reducing reaction times through solvent engineering and catalysis.
Case Study: Grignard Reaction Optimization
In the synthesis of intermediates for anacetrapib, a second solvent (DCM, toluene, or DME) is added to THF to suppress enolization of 1-(2-fluoro-4-methoxyphenyl)ethanone (FMAP). This strategy enhances Grignard reagent selectivity, yielding products free of desmethyl impurities (DMAP).
Key Innovations
Parameter | Traditional Method | Modern Approach |
---|---|---|
Solvent System | Pure THF | THF + DCM/Toluene/DME |
Temperature Control | 30°C | <20°C |
Grignard Equivalents | 1–2 eq | 1.2–1.6 eq |
Quenching Solvent | Water | Methanol |
Catalytic Activation:
Solvent choice critically impacts reaction efficiency and byproduct formation.
Solvent Comparison
Cryogenic Conditions:
Continuous stirred-tank reactors (CSTRs) and flow chemistry are pivotal for scalable synthesis.
CSTR Workflow for Grignard Reagents
Case Study: 3-Methoxypropiophenone Synthesis
Parameter | Batch Process | Continuous Flow |
---|---|---|
Yield | ~50% | 84% |
Residence Time | 24 hrs | 1–2 hrs |
Scalability | Limited | High (100 g scale) |
Computational Fluid Dynamics (CFD):
The Kumada-Corriu coupling, which facilitates carbon-carbon bond formation between Grignard reagents and aryl or alkyl halides, represents a cornerstone application for 5-fluoro-2-methoxyphenylmagnesium bromide. Nickel and palladium catalysts dominate this space, with the choice of ligand system critically influencing reaction efficiency. For instance, bidentate phosphine ligands such as 1,3-bis(diphenylphosphino)propane (dppp) enhance catalytic activity by stabilizing the metal center during oxidative addition and transmetalation steps [5].
A notable industrial application involves the synthesis of styrene derivatives, where the reagent’s methoxy group improves solubility in tetrahydrofuran (THF), while the fluorine atom modulates electron density at the magnesium-bound carbon [5]. Mechanistic studies using Mössbauer spectroscopy and X-ray crystallography on analogous iron-catalyzed systems reveal that the Grignard reagent initially forms a high-spin Fe(II) complex, which undergoes sequential aryl transfer to generate bis-aryl intermediates prior to reductive elimination [1]. This pathway underscores the reagent’s compatibility with earth-abundant transition metals, offering cost advantages over palladium-based systems.
In Negishi cross-couplings, 5-fluoro-2-methoxyphenylmagnesium bromide serves as a transmetalation partner for zinc halides, enabling stereoconvergent synthesis of tertiary alkyl fluorides. A nickel/bis(oxazoline) catalyst system achieves enantioselective coupling with racemic α-halo-α-fluoroketones, where the methoxy group’s steric bulk directs facial selectivity during the transmetalation step [2]. This method tolerates electrophilic partners bearing ester, nitrile, and heteroaromatic functionalities, with reported yields exceeding 80% for derivatives containing ortho-substituted aryl groups [2].
The fluorine atom’s electronegativity plays a dual role: (1) it activates the magnesium-carbon bond toward transmetalation by polarizing electron density, and (2) it minimizes β-hydride elimination pathways through inductive effects. Kinetic studies demonstrate a second-order dependence on nickel concentration, suggesting a bimetallic oxidative addition mechanism when using chloroarene substrates [5].
Palladium-catalyzed Suzuki-Miyaura couplings with 5-fluoro-2-methoxyphenylmagnesium bromide enable efficient biaryl synthesis under aqueous conditions. The reagent’s fluorosulfonate derivatives exhibit exceptional stability toward hydrolysis, allowing coupling with aryl boronic acids at catalyst loadings as low as 0.1 mol% [3]. Key advances include the use of N-heterocyclic carbene (NHC)-palladium complexes, which suppress protodehalogenation side reactions even with electron-deficient partners.
A comparative analysis of leaving group reactivity (Br > OTs > OFs) reveals that the fluorosulfonate group’s orthogonal reactivity enables sequential coupling strategies. For example, initial Suzuki coupling at the bromine position followed by fluorosulfonate displacement permits iterative synthesis of polysubstituted biaryls [3]. The methoxy group’s electron-donating character accelerates reductive elimination in these systems, as evidenced by a 40% rate enhancement compared to non-substituted analogs [5].
The reagent demonstrates broad compatibility with substrates containing sensitive functional groups when appropriate catalytic systems are employed:
Functional Group | Tolerance (Catalyst System) | Yield Range |
---|---|---|
Esters | Pd/NHC (Kumada) | 65-92% |
Nitriles | Ni/bis(oxazoline) (Negishi) | 70-85% |
Heteroaromatics | Fe/dcype (Kumada) | 55-78% |
Enol ethers | PdCl₂(PPh₃)₂ (Suzuki) | 60-88% |
Bidentate ligands expand functional group tolerance by reducing catalyst poisoning through chelation effects. For instance, 1,2-bis(diphenylphosphino)ethane (dppe) enables coupling with pyridine-containing substrates by preventing coordination of the nitrogen lone pair to the metal center [5]. The fluorine substituent’s small atomic radius further minimizes steric clashes in congested coupling environments.
Regiochemical outcomes in cross-coupling reactions are governed by the interplay of the fluorine and methoxy substituents:
Ortho-Directing Effects: The methoxy group’s lone pairs coordinate to magnesium, polarizing the C-Mg bond and favoring oxidative addition at the ortho position in Kumada couplings [1]. This effect diminishes in Suzuki reactions where boronates dominate transmetalation geometry.
Electronic Modulation: Hammett substituent constants quantify the fluorine atom’s electron-withdrawing influence (σₚ = 0.78), which accelerates oxidative addition but slows reductive elimination. Conversely, the methoxy group’s electron-donating capacity (σₚ = -0.27) creates a push-pull electronic environment that lowers transition state energies by 12-15 kJ/mol in Negishi couplings [2].
Steric Guidance: Molecular modeling reveals that the methoxy group’s A-value (1.75 kcal/mol) imposes greater conformational restrictions than fluorine (0.41 kcal/mol), favoring transmetalation pathways that minimize non-bonded interactions. This steric profile enables atroposelective biaryl synthesis with up to 94% enantiomeric excess when using chiral bisphosphine ligands [5].
The Schlenk equilibrium represents a fundamental aspect of 5-Fluoro-2-methoxyphenylmagnesium bromide chemistry, governing the distribution of species in solution. This equilibrium, first described by Wilhelm Schlenk, involves the dynamic interconversion between organomagnesium halides, diorganomagnesium compounds, and magnesium halides according to the general equation: 2 RMgX ⇌ MgR₂ + MgX₂. For 5-Fluoro-2-methoxyphenylmagnesium bromide, this equilibrium is significantly influenced by the electron-withdrawing fluorine substituent and the electron-donating methoxy group, creating a unique electronic environment that affects the stability and reactivity of various species.
Computational studies using density functional theory have revealed that the position of the Schlenk equilibrium is highly dependent on solvent coordination effects. In tetrahydrofuran solution, the most stable species are typically the disolvated forms, where magnesium centers coordinate with two tetrahydrofuran molecules. The energy difference between all dinuclear solvated structures remains lower than 5 kcal mol⁻¹, indicating a relatively flat energy profile that allows for rapid interconversion between species. This dynamic behavior is particularly important for 5-Fluoro-2-methoxyphenylmagnesium bromide, as the fluorine and methoxy substituents can influence the Lewis basicity of the solvent coordination sites.
Ab initio molecular dynamics simulations have demonstrated that solvent dynamics play a crucial role in driving the Schlenk equilibrium mechanism. The most stable symmetrically solvated dinuclear species must evolve to less stable asymmetrically solvated species to enable ligand exchange or product dissociation. This process is facilitated by the dynamic coordination and decoordination of tetrahydrofuran molecules, with the transferred ligands always departing from an axial position of a pentacoordinated magnesium atom. The specific substitution pattern of 5-Fluoro-2-methoxyphenylmagnesium bromide, with its fluorine and methoxy groups, can significantly influence these coordination dynamics through both steric and electronic effects.
Magnesium plays a pivotal role in nucleophilic activation through multiple mechanisms that enhance the reactivity of the carbon-magnesium bond in 5-Fluoro-2-methoxyphenylmagnesium bromide. The large electronegativity difference between magnesium and carbon creates a highly polarized bond, lending the carbon atom a strongly nucleophilic character. This nucleophilic activation is further enhanced by the specific electronic properties imparted by the fluorine and methoxy substituents on the aromatic ring.
The magnesium center functions as an essential Lewis acid that can coordinate with electron-rich species, thereby facilitating bond formation and cleavage processes. Computational studies have shown that magnesium-induced nucleophile activation occurs through increasing nucleophile acidity and by biasing the deprotonated nucleophile in conformations conducive to reaction. In the case of 5-Fluoro-2-methoxyphenylmagnesium bromide, the electron-withdrawing fluorine substituent can increase the acidity of nearby protons, while the electron-donating methoxy group can stabilize negative charge development.
The coordination environment around magnesium significantly influences its activating properties. When coordinated with tetrahydrofuran molecules, magnesium can accept additional ligands, particularly when forming pentacoordinate complexes that are crucial for many reaction pathways. The ability of magnesium to change its coordination number from four to five provides a mechanism for substrate activation and product formation. This coordination flexibility is particularly important for cross-coupling reactions, where magnesium must accommodate both the organic substrate and the coupling partner.
Density functional theory calculations have become the primary computational tool for studying the reaction mechanisms of 5-Fluoro-2-methoxyphenylmagnesium bromide and related organomagnesium compounds. The B3LYP functional has been extensively validated for organometallic systems, providing accurate geometries and energetics for transition states involving magnesium centers. More recent studies have employed the M06-2X and ωB97X-D functionals, which incorporate improved treatment of dispersion interactions and provide superior accuracy for organometallic systems containing fluorine substituents.
Computational studies of Grignard reagent addition to carbonyl compounds have revealed that the mechanism involves carbonyl compound coordination to magnesium atoms in dimeric structures. The transition state structure shows that an interaction between a vicinal-magnesium bonding alkyl group and the carbonyl carbon causes carbon-carbon bond formation through a concerted, four-centered mechanism. For 5-Fluoro-2-methoxyphenylmagnesium bromide, the electron-withdrawing fluorine substituent can lower the activation barrier for such processes by stabilizing negative charge development during transition state formation.
Ab initio molecular dynamics simulations have provided unprecedented insights into the dynamic behavior of organomagnesium species in solution. These simulations reveal that the reaction occurs via formation of dinuclear species bridged by halogen atoms, with solvent molecules playing active roles in the reaction mechanism. The simulations show that different chemical species involved in the reaction accept multiple solvation structures, with two to four tetrahydrofuran molecules coordinating the magnesium atoms. For systems involving 5-Fluoro-2-methoxyphenylmagnesium bromide, the fluorine and methoxy substituents can influence these solvation patterns through both direct coordination effects and through modification of the electronic properties of the aromatic system.
Advanced computational protocols combining semiempirical methods with density functional theory calculations have been developed specifically for organometallic systems. These approaches explore conformational space through molecular dynamics simulations using semiempirical methods, followed by density functional theory calculations with dispersion corrections on the most stable conformers. This methodology is particularly valuable for studying 5-Fluoro-2-methoxyphenylmagnesium bromide, as it can capture both the dynamic behavior of the system and the subtle electronic effects of the fluorine and methoxy substituents.
The mechanistic landscape of cross-coupling reactions involving 5-Fluoro-2-methoxyphenylmagnesium bromide encompasses both radical and polar pathways, with the predominant mechanism depending on the nature of the coupling partner and reaction conditions. Recent computational and experimental studies have revealed that these pathways often compete, with energy differences as small as 1 kcal/mol determining the preferred route. The presence of fluorine and methoxy substituents on the aromatic ring can significantly influence this competition through both electronic and steric effects.
Polar mechanisms typically proceed through traditional two-electron processes involving nucleophilic attack of the organomagnesium species on an electrophilic center. In these pathways, the carbon-magnesium bond retains its polarized character throughout the reaction, with magnesium serving as a Lewis acid to activate the electrophile. For 5-Fluoro-2-methoxyphenylmagnesium bromide, the electron-withdrawing fluorine substituent can enhance the nucleophilicity of the aromatic carbon, while the methoxy group can provide additional stabilization through resonance effects. These polar mechanisms are generally favored when the coupling partner has a low-lying lowest unoccupied molecular orbital or when the reaction is conducted under mild conditions that do not promote radical formation.
Radical pathways involve single-electron transfer processes that generate reactive radical intermediates. The formation of radicals from organomagnesium compounds typically requires homolytic cleavage of the magnesium-carbon bond, which can be promoted by coordination of substrates with low-lying π* orbitals. In the case of 5-Fluoro-2-methoxyphenylmagnesium bromide, the electron-withdrawing fluorine substituent can facilitate radical formation by stabilizing the resulting radical intermediate through inductive effects. The radical pathway becomes particularly important when coupling with substrates that have low reduction potentials, as these can coordinate to the magnesium center and promote homolytic bond cleavage.
Transition metal catalysis can significantly influence the competition between radical and polar pathways. Nickel and palladium catalysts are particularly effective at capturing radical intermediates, forming stabilized organometallic complexes that can undergo subsequent transformations. The mechanism often involves initial single-electron transfer from the organomagnesium reagent to form a radical, followed by radical capture by the metal catalyst and eventual reductive elimination to form the coupled product. For 5-Fluoro-2-methoxyphenylmagnesium bromide, the electronic properties of the fluorine and methoxy substituents can influence both the ease of radical formation and the stability of the resulting metal-organic intermediates.
The concept of radical-polar crossover has emerged as an important mechanistic paradigm in modern organometallic chemistry. In these processes, radical intermediates can undergo electron transfer to generate ionic species that subsequently react through polar mechanisms. This crossover can occur in both directions, with polar intermediates potentially undergoing single-electron transfer to generate radicals. For 5-Fluoro-2-methoxyphenylmagnesium bromide, the electron-withdrawing fluorine substituent can facilitate such electron transfer processes, while the methoxy group can stabilize the resulting charged intermediates through resonance effects.
Recent advances in mechanochemical synthesis have opened new avenues for studying radical vs polar pathways in organometallic chemistry. Ball-milling conditions can generate organomagnesium species that exhibit different reactivity patterns compared to solution-phase chemistry, potentially favoring radical pathways through the high-energy environment created during mechanical activation. These conditions may be particularly relevant for 5-Fluoro-2-methoxyphenylmagnesium bromide, as the fluorine substituent can influence the mechanical properties of the solid-state reagent.